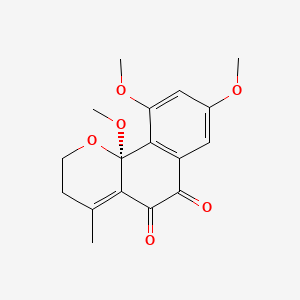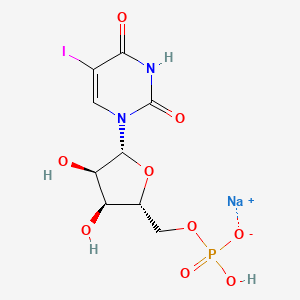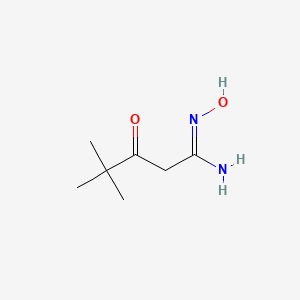
Trimethylsilyl-D-(+)mannitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilyl-D-(+)-mannitol is a derivative of mannitol, a sugar alcohol, where the hydroxyl groups are replaced by trimethylsilyl groups. This modification enhances the compound’s stability and solubility in organic solvents, making it useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl-D-(+)-mannitol typically involves the reaction of mannitol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Mannitol+Trimethylchlorosilane→Trimethylsilyl-D-(+)-mannitol+HCl
Industrial Production Methods
In an industrial setting, the production of Trimethylsilyl-D-(+)-mannitol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
化学反应分析
Types of Reactions
Trimethylsilyl-D-(+)-mannitol can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl groups can be oxidized to form silanols.
Reduction: The compound can be reduced to regenerate the original mannitol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents like halogens or alkylating agents can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Mannitol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Trimethylsilyl-D-(+)-mannitol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its enhanced solubility.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Trimethylsilyl-D-(+)-mannitol exerts its effects is primarily through the stabilization of hydroxyl groups. The trimethylsilyl groups protect the hydroxyl functionalities from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved include various enzymes and metabolic pathways related to carbohydrate processing.
相似化合物的比较
Similar Compounds
- Trimethylsilyl-D-(+)-glucose
- Trimethylsilyl-D-(+)-fructose
- Trimethylsilyl-D-(+)-sorbitol
Uniqueness
Trimethylsilyl-D-(+)-mannitol is unique due to its specific structure and the stability conferred by the trimethylsilyl groups. Compared to other similar compounds, it offers better solubility in organic solvents and enhanced stability, making it particularly useful in synthetic chemistry and industrial applications.
属性
分子式 |
C24H62O6Si6 |
|---|---|
分子量 |
615.3 g/mol |
IUPAC 名称 |
trimethyl-[(2R,3R,4R,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane |
InChI |
InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22-,23-,24-/m1/s1 |
InChI 键 |
USBJDBWAPKNPCK-MOUTVQLLSA-N |
手性 SMILES |
C[Si](C)(C)OC[C@H]([C@H]([C@@H]([C@@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)











